molecular formula C7H11Br B2580335 1-Bromo-4-methylcyclohex-1-ene CAS No. 31053-84-6

1-Bromo-4-methylcyclohex-1-ene

Cat. No.: B2580335
CAS No.: 31053-84-6
M. Wt: 175.069
InChI Key: LIUFYLLBQSSKQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-methylcyclohex-1-ene is an organic compound with the molecular formula C7H11Br. It is a brominated derivative of methylcyclohexene, characterized by the presence of a bromine atom attached to the cyclohexene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-methylcyclohex-1-ene can be synthesized through the bromination of 4-methylcyclohexene. The reaction typically involves the addition of bromine (Br2) to 4-methylcyclohexene in an inert solvent such as carbon tetrachloride (CCl4) under controlled conditions. The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of the desired brominated product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-methylcyclohex-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-bromo-4-methylcyclohex-1-ene involves its reactivity towards nucleophiles and bases. The bromine atom, being an electron-withdrawing group, makes the carbon atom it is attached to more electrophilic, facilitating nucleophilic substitution and elimination reactions. The compound’s reactivity is influenced by the steric and electronic effects of the methyl group and the cyclohexene ring .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-4-methylcyclohex-1-ene is unique due to the presence of both a bromine atom and a double bond in the cyclohexene ring. This combination imparts distinct reactivity, making it a valuable intermediate in organic synthesis and various industrial applications .

Properties

IUPAC Name

1-bromo-4-methylcyclohexene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Br/c1-6-2-4-7(8)5-3-6/h4,6H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUFYLLBQSSKQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=CC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31053-84-6
Record name 1-bromo-4-methylcyclohex-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.